1-(2,4-Dinitrophenyl)pyrrolidine

Description

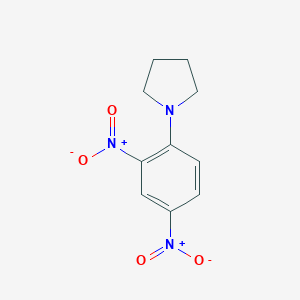

Structure

3D Structure

Properties

IUPAC Name |

1-(2,4-dinitrophenyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O4/c14-12(15)8-3-4-9(10(7-8)13(16)17)11-5-1-2-6-11/h3-4,7H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARCUVLVHQWONDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20303449 | |

| Record name | 1-(2,4-dinitrophenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20303449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14552-00-2 | |

| Record name | MLS003106475 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158373 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2,4-dinitrophenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20303449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 1-(2,4-Dinitrophenyl)pyrrolidine: A Technical Guide

Abstract

This technical guide provides an in-depth exploration of the synthesis of 1-(2,4-dinitrophenyl)pyrrolidine, a compound of interest in various chemical and pharmaceutical research areas. The primary synthetic route detailed herein is the nucleophilic aromatic substitution (SNAr) reaction between pyrrolidine and a suitable 2,4-dinitrophenyl precursor. This document will cover the underlying reaction mechanism, provide a detailed experimental protocol, discuss methods for product characterization, and outline essential safety considerations. The information is curated for researchers, scientists, and professionals in drug development seeking a comprehensive understanding and practical guidance for this specific synthesis.

Introduction and Significance

This compound is a valuable chemical intermediate and building block in organic synthesis.[1] Its structure, which combines a pyrrolidine ring with a 2,4-dinitrophenyl group, is particularly relevant in the development of chiral derivatization reagents.[1] These reagents are crucial for the enantioselective analysis of chiral amines in biological samples, often employing techniques like HPLC-MS/MS for sensitive pharmacokinetic and metabolic studies.[1] The pyrrolidine moiety itself is a common feature in numerous FDA-approved drugs, highlighting the importance of synthetic routes to novel pyrrolidine derivatives.[2]

The synthesis of this compound is a classic example of a nucleophilic aromatic substitution (SNAr) reaction. This reaction is a fundamental process in organic chemistry where a nucleophile displaces a leaving group on an aromatic ring.[3] Understanding and mastering this synthesis provides a solid foundation for developing more complex molecules with potential therapeutic applications.

The Nucleophilic Aromatic Substitution (SNAr) Mechanism

The formation of this compound from pyrrolidine and a halo-substituted 2,4-dinitrobenzene proceeds via the SNAr mechanism. This is an addition-elimination process that is distinct from the more common electrophilic aromatic substitution.[4][5]

Key Features of the SNAr Mechanism:

-

Electron-Deficient Aromatic Ring: The reaction requires an aromatic ring that is "activated" by the presence of strong electron-withdrawing groups (EWGs). In the case of 2,4-dinitrochlorobenzene, the two nitro (NO2) groups serve this purpose. These groups are positioned ortho and para to the leaving group (e.g., a halogen), which is crucial for stabilizing the reaction intermediate.[3][6]

-

Nucleophilic Attack: The nucleophile, in this case, the secondary amine pyrrolidine, attacks the carbon atom bearing the leaving group.[6] This initial attack is typically the slow, rate-determining step of the reaction.[5]

-

Formation of a Meisenheimer Complex: The addition of the nucleophile forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[3][4] The negative charge is delocalized across the aromatic ring and, importantly, onto the oxygen atoms of the nitro groups. This stabilization is what makes the SNAr reaction feasible.[6][7]

-

Elimination of the Leaving Group: In the final, fast step, the leaving group (e.g., chloride ion) is expelled, and the aromaticity of the ring is restored, yielding the final product.[3][4]

Visualizing the SNAr Mechanism

The following diagram illustrates the stepwise mechanism for the synthesis of this compound from 2,4-dinitrochlorobenzene and pyrrolidine.

Caption: SNAr reaction mechanism for the synthesis of this compound.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |

| 1-Chloro-2,4-dinitrobenzene | 202.55 | 1.42 g | 7.01 | Starting material |

| Pyrrolidine | 71.12 | 0.50 g | 7.03 | Nucleophile |

| Absolute Methanol (MeOH) | 32.04 | 8 mL | - | Solvent |

| Dichloromethane (CH2Cl2) | 84.93 | - | - | For washing |

| n-Hexane | 86.18 | - | - | For recrystallization |

Reaction Procedure

The following procedure is adapted from a similar synthesis of a related compound.[8]

-

Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.42 g (7.01 mmol) of 1-chloro-2,4-dinitrobenzene in 5 mL of absolute methanol.

-

Cooling: Cool the reaction mixture to -10°C using an appropriate cooling bath (e.g., ice-salt bath) and maintain this temperature for 15 minutes with stirring.

-

Addition of Nucleophile: In a separate vial, prepare a solution of 0.50 g (7.03 mmol) of pyrrolidine in 3 mL of absolute methanol.

-

Slow Addition: Add the pyrrolidine solution dropwise to the cooled solution of 1-chloro-2,4-dinitrobenzene over a period of 10 minutes. A precipitate is expected to form during the addition.

-

Reaction Completion: Allow the reaction to stir at -10°C for an additional 30 minutes.

-

Isolation of Product: Collect the solid product by vacuum filtration.

-

Washing: Wash the collected solid with cold dichloromethane (CH2Cl2).

-

Drying: Dry the product, for instance, in a vacuum desiccator.

-

Purification: Recrystallize the crude product from n-hexane to yield the pure this compound.

Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis of this compound.

Product Characterization

Confirmation of the successful synthesis of this compound requires thorough analytical characterization. The following techniques are essential for verifying the structure and purity of the final product.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1H NMR: This technique provides information about the chemical environment of the hydrogen atoms in the molecule.[9][10] Expected signals would include those for the aromatic protons of the dinitrophenyl group and the aliphatic protons of the pyrrolidine ring. The integration of these signals should correspond to the number of protons in each environment.[10]

-

13C NMR: This method is used to determine the number and types of carbon atoms.[10] Distinct signals should be observed for the aromatic carbons (some of which will be deshielded due to the nitro groups) and the aliphatic carbons of the pyrrolidine ring.

-

-

Infrared (IR) Spectroscopy:

-

IR spectroscopy is useful for identifying the functional groups present in the molecule.[9] Key absorption bands to look for include:

-

Strong absorptions corresponding to the symmetric and asymmetric stretching of the N-O bonds in the nitro groups.

-

C-N stretching vibrations.

-

Aromatic C-H and C=C stretching.

-

Aliphatic C-H stretching.

-

-

-

Mass Spectrometry (MS):

Safety and Handling

The synthesis of this compound involves the use of hazardous chemicals that require careful handling to minimize risks.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles or a face shield, chemical-resistant gloves, and a lab coat.[13][14] Long pants and closed-toe shoes are also mandatory.[14]

-

Chemical Hazards:

-

1-Chloro-2,4-dinitrobenzene: This compound is toxic and an irritant. Avoid inhalation, ingestion, and skin contact. It may cause skin sensitization.

-

Pyrrolidine: This is a flammable liquid and is corrosive. It can cause severe skin burns and eye damage. It is also harmful if swallowed or inhaled.

-

Methanol: Methanol is flammable and toxic. It can be absorbed through the skin and is harmful if inhaled or swallowed.

-

-

Engineering Controls:

-

Waste Disposal:

-

All chemical waste should be disposed of in accordance with local, state, and federal regulations. Halogenated and non-halogenated waste streams should be segregated as appropriate.

-

Conclusion

The synthesis of this compound via nucleophilic aromatic substitution is a robust and well-understood reaction that provides access to a valuable chemical intermediate. By understanding the underlying SNAr mechanism and adhering to the detailed experimental protocol and safety guidelines presented in this guide, researchers can confidently and safely produce this compound for further applications in drug discovery and chemical research. Proper characterization using a combination of NMR, IR, and mass spectrometry is crucial to ensure the identity and purity of the final product.

References

- Benchchem. (n.d.). This compound | CAS 14552-00-2.

- chemeurope.com. (n.d.). Nucleophilic aromatic substitution.

- CDMS.net. (n.d.). SAFETY DATA SHEET.

- OpenStax. (n.d.). 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition.

- Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.

-

The Organic Chemistry Tutor. (2017, January 14). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate [Video]. YouTube. Retrieved from [Link]

- Buncel, E., & Dust, J. M. (2010). Concerted Nucleophilic Aromatic Substitution Reactions. Accounts of Chemical Research, 43(3), 377-388.

- MDPI. (n.d.). 4-phenyl-5-(pyrrolidin-1-yl)penta-2,4-dienylidene)aniline.

- Enamine. (n.d.). Synthesis of unique pyrrolidines for drug discovery.

- ResearchGate. (2023, November 15). nitrophenyl)piperidine and 1-(2,5- dimethoxy-4.

- Brieflands. (n.d.). Synthesis, Spectroscopic Characterization, Coordination, and Antimicrobial Activity of Some Metal Complexes Derived From 1, 2-Diphenylethane-1, 2-dione and Dinitrophenyl Hydrazine Schiff Base Ligand.

-

ChemComplete. (2019, October 15). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube. Retrieved from [Link]

- Ragan and Massey, Inc. (2015, May 1). Compare-N-Save® 2,4-D Amine Salt Broadleaf Weed Control.

-

Clemson University Cooperative Extension Service. (2022, January 21). Herbicide Personal Protective Equipment (PPE) [Video]. YouTube. Retrieved from [Link]

- No Added Chemicals. (2013, January 28). Characterisation of Organic Compounds III: Nuclear Magnetic Resonance (NMR) Spectroscopy.

-

ChemComplete. (2017, February 24). Solving an Unknown Organic Structure using NMR, IR, and MS [Video]. YouTube. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. enamine.net [enamine.net]

- 3. Nucleophilic_aromatic_substitution [chemeurope.com]

- 4. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. youtube.com [youtube.com]

- 7. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. brieflands.com [brieflands.com]

- 10. Characterisation of Organic Compounds III: Nuclear Magnetic Resonance (NMR) Spectroscopy [chem-is-you.blogspot.com]

- 11. m.youtube.com [m.youtube.com]

- 12. youtube.com [youtube.com]

- 13. cdms.net [cdms.net]

- 14. youtube.com [youtube.com]

A Mechanistic and Practical Guide to the Synthesis of 1-(2,4-Dinitrophenyl)pyrrolidine via Nucleophilic Aromatic Substitution

Abstract

This technical guide provides an in-depth examination of the nucleophilic aromatic substitution (SNAr) mechanism as it applies to the synthesis of 1-(2,4-dinitrophenyl)pyrrolidine. The synthesis, which involves the reaction of 1-chloro-2,4-dinitrobenzene with pyrrolidine, serves as a classic example of the SNAr pathway. This document will deconstruct the reaction mechanism, emphasizing the pivotal role of electron-withdrawing groups and the formation of the Meisenheimer complex. Furthermore, a detailed, field-proven experimental protocol is provided, designed to be a self-validating system for researchers, scientists, and professionals in drug development.

Part 1: The Core Mechanism - Addition-Elimination

Nucleophilic aromatic substitution is a critical reaction class in organic chemistry where a nucleophile displaces a leaving group on an aromatic ring.[1] Unlike the more common electrophilic aromatic substitution, SNAr reactions require the aromatic ring to be electron-poor.[2] This is achieved by the presence of strong electron-withdrawing groups (EWGs), which activate the ring for nucleophilic attack.[1][3]

The synthesis of this compound proceeds via the addition-elimination (SNAr) mechanism. This is a two-step process:

-

Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of the nucleophile (pyrrolidine) on the carbon atom bearing the leaving group (chloride).[4] This step is typically the slow, rate-determining step because it temporarily disrupts the aromaticity of the ring.[1][5] The resulting intermediate is a resonance-stabilized carbanion known as a Meisenheimer complex.[1][2]

-

Departure of the Leaving Group and Restoration of Aromaticity: In the second, faster step, the leaving group (chloride ion) is eliminated, and the aromaticity of the ring is restored to form the final product.[4][5]

The Critical Role of Electron-Withdrawing Groups (EWGs)

The feasibility of the SNAr reaction is highly dependent on the presence and position of strong electron-withdrawing groups on the aromatic ring.[6] In the case of 1-chloro-2,4-dinitrobenzene, the two nitro (NO₂) groups are powerful EWGs.[7]

-

Activation: These groups strongly polarize the ring, making the carbon atom attached to the leaving group highly electrophilic and susceptible to nucleophilic attack.[1]

-

Stabilization: Crucially, they stabilize the negatively charged Meisenheimer complex through resonance. The negative charge can be delocalized onto the oxygen atoms of the nitro groups, particularly when they are positioned ortho or para to the site of attack.[4][6] This stabilization lowers the activation energy for the formation of the intermediate, thereby accelerating the reaction.[2] A meta-positioned EWG does not offer this resonance stabilization, rendering the substrate much less reactive under SNAr conditions.[6]

The more EWGs present, the faster the reaction proceeds.[2][4] For instance, 2,4,6-trinitrochlorobenzene reacts even more readily than 2,4-dinitrochlorobenzene.[6]

The Meisenheimer Complex: A Key Intermediate

The Meisenheimer complex is not merely a theoretical construct; these anionic σ-complexes have been isolated and characterized, providing strong evidence for the stepwise addition-elimination mechanism.[2][8] Its formation involves a change in hybridization of the ipso-carbon (the carbon bearing the leaving group) from sp² to sp³.[5] The stability of this complex is paramount to the reaction's success. While long considered a definitive intermediate, recent research suggests that in some cases, the SNAr pathway may be more concerted, with the Meisenheimer complex representing a transition state rather than a distinct intermediate.[9][10][11] However, for strongly activated systems like 2,4-dinitrochlorobenzene, the stepwise model featuring a stable Meisenheimer complex is widely accepted.[8][11]

Mechanism Workflow: Synthesis of this compound

Caption: The SNAr mechanism for this compound synthesis.

Part 2: A Validated Experimental Protocol

This protocol details a reliable method for the synthesis of this compound. The causality behind each step is explained to ensure a robust and reproducible outcome.

Materials and Reagents

| Reagent/Material | Formula | M. Wt. ( g/mol ) | CAS No. | Notes |

| 1-Chloro-2,4-dinitrobenzene | C₆H₃ClN₂O₄ | 202.55 | 97-00-7 | Toxic, skin irritant. Handle with care. |

| Pyrrolidine | C₄H₉N | 71.12 | 123-75-1 | Corrosive, flammable. Use in a fume hood. |

| Ethanol (95%) | C₂H₅OH | 46.07 | 64-17-5 | Solvent. |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | 144-55-8 | Used as a mild base for neutralization. |

| Round-bottom flask (100 mL) | - | - | - | With magnetic stirrer. |

| Reflux condenser | - | - | - | |

| Heating mantle | - | - | - | |

| Buchner funnel and flask | - | - | - | For filtration. |

Step-by-Step Synthesis Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2.03 g (10.0 mmol) of 1-chloro-2,4-dinitrobenzene in 30 mL of 95% ethanol.

-

Scientist's Note: Ethanol is an effective solvent as it dissolves the aromatic substrate and is miscible with the liquid pyrrolidine nucleophile. Its boiling point allows for gentle heating to increase the reaction rate without excessive pressure buildup.

-

-

Nucleophile Addition: While stirring the solution at room temperature, slowly add 1.07 mL (1.2 eq, 12.0 mmol) of pyrrolidine dropwise over 5 minutes.

-

Scientist's Note: A slight excess of the amine nucleophile ensures the complete consumption of the limiting reagent (1-chloro-2,4-dinitrobenzene). Adding it slowly prevents an excessive exothermic reaction.

-

-

Reaction Heating: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approximately 80-85°C) using a heating mantle. Maintain the reflux with stirring for 1 hour.

-

Scientist's Note: Heating provides the necessary activation energy for the reaction to proceed at a practical rate. The reaction progress can be monitored by TLC (Thin Layer Chromatography) if desired.

-

-

Product Isolation: After 1 hour, remove the flask from the heat and allow it to cool to room temperature. A yellow precipitate of the product should form. Cool the mixture further in an ice bath for 15-20 minutes to maximize precipitation.

-

Scientist's Note: The product, this compound, is significantly less soluble in cold ethanol than the starting materials, allowing for its isolation by crystallization directly from the reaction mixture.

-

-

Work-up and Purification:

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the collected solid with two 10 mL portions of cold 5% sodium bicarbonate solution to remove any HCl formed during the reaction.

-

Follow with a wash of two 10 mL portions of cold water to remove any remaining bicarbonate.

-

Finally, wash with a small portion (5 mL) of cold ethanol to remove any unreacted starting material.

-

Dry the resulting bright yellow solid in a desiccator or a vacuum oven at a low temperature.

-

Product Characterization

The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques.

| Property | Expected Value |

| Appearance | Yellow crystalline solid |

| Molecular Formula | C₁₀H₁₁N₃O₄ |

| Molecular Weight | 237.21 g/mol [12] |

| Melting Point | 114-116 °C |

| Expected Yield | Typically >85% |

Spectroscopic analysis (¹H NMR, ¹³C NMR, IR) should be performed to confirm the structure, matching the spectra with known literature values.

Conclusion

The synthesis of this compound is a robust and illustrative example of the nucleophilic aromatic substitution (SNAr) mechanism. The reaction's success hinges on the electronic activation of the aromatic ring by the ortho and para nitro groups, which stabilize the key Meisenheimer complex intermediate. The provided protocol is a validated procedure that leverages fundamental chemical principles of reactivity and solubility to achieve a high yield of the desired product. This guide serves as a comprehensive resource for understanding the theoretical underpinnings and executing the practical synthesis of this important chemical compound.

References

-

Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

-

Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. [Link]

-

Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]

-

Angewandte Chemie International Edition. (2018). Meisenheimer Complexes in SNAr Reactions: Intermediates or Transition States?. [Link]

-

University of Bristol Research Portal. (2018). Meisenheimer Complexes in SNAr Reactions: Intermediates or Transition States?. [Link]

-

PubMed. (2018). Meisenheimer Complexes in SNAr Reactions: Intermediates or Transition States?. [Link]

-

BYJU'S. (n.d.). Nucleophilic aromatic substitution. [Link]

-

KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. [Link]

-

Frontiers in Chemistry. (2020). Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways. [Link]

-

chemeurope.com. (n.d.). Nucleophilic aromatic substitution. [Link]

-

MDPI. (2009). Synthesis of (E)-2,4-Dinitro-N-((2E,4E)-4-phenyl-5-(pyrrolidin-1-yl)penta-2,4-dienylidene)aniline. [Link]

-

PubMed Central (PMC). (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. [Link]

-

ResearchGate. (2023). Synthesis of 1-(3,6-dimethoxy-2-nitrophenyl)piperidine and 1-(2,5-dimethoxy-4-nitrophenyl)pyrrolidine. [Link]

Sources

- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. byjus.com [byjus.com]

- 4. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]

- 5. Nucleophilic_aromatic_substitution [chemeurope.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 10. Meisenheimer Complexes in SN Ar Reactions: Intermediates or Transition States? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. labsolu.ca [labsolu.ca]

An In-Depth Technical Guide to the Chemical Properties and Reactivity of 1-(2,4-Dinitrophenyl)pyrrolidine

Introduction

1-(2,4-Dinitrophenyl)pyrrolidine is a nitroaromatic organic compound that serves as a valuable intermediate in synthetic and medicinal chemistry. [1]Its structure, comprising a pyrrolidine ring attached to a 2,4-dinitrophenyl group, is fundamental to its utility. The defining feature of this molecule is the electron-deficient aromatic ring, a direct consequence of the potent electron-withdrawing effects of the two nitro groups. This electronic characteristic is the primary driver of its reactivity, making it a classic substrate for nucleophilic aromatic substitution (SNAr) reactions. This guide provides a comprehensive overview of the synthesis, chemical properties, reactivity, and applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Part 1: Synthesis and Characterization

The synthesis and definitive characterization of this compound are foundational to its application in research. Understanding its physical and spectroscopic properties allows for unequivocal identification and quality control.

Synthesis via Nucleophilic Aromatic Substitution (SNAr)

The principal and most direct method for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. [1]This reaction involves the attack of the nucleophilic secondary amine, pyrrolidine, on an aromatic ring activated by the strongly electron-withdrawing nitro groups. [1]A common substrate for this reaction is a halonitrobenzene, such as 1-fluoro-2,4-dinitrobenzene (DNFB) or 1-chloro-2,4-dinitrobenzene. The fluorine atom in DNFB is a particularly effective leaving group for SNAr reactions. [2] The causality behind this synthetic choice lies in the electronic nature of the 2,4-dinitrophenyl system. The nitro groups, positioned ortho and para to the leaving group, delocalize the negative charge of the intermediate complex through resonance, thereby stabilizing it and facilitating the reaction. [3][4]

Experimental Protocol: Synthesis of this compound

This protocol describes a representative synthesis using 1-fluoro-2,4-dinitrobenzene and pyrrolidine.

Materials:

-

1-Fluoro-2,4-dinitrobenzene (DNFB)

-

Pyrrolidine

-

Ethanol (or a suitable aprotic solvent like acetonitrile)

-

Sodium bicarbonate (or another mild base)

-

Deionized water

-

Standard laboratory glassware, magnetic stirrer, and filtration apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 1.0 equivalent of 1-fluoro-2,4-dinitrobenzene in ethanol.

-

Addition of Base: Add 1.1 equivalents of a mild base, such as sodium bicarbonate, to the solution. This will neutralize the hydrofluoric acid byproduct formed during the reaction.

-

Nucleophile Addition: While stirring the solution at room temperature, slowly add 1.05 equivalents of pyrrolidine dropwise. The reaction is often exothermic, and a color change (typically to yellow or orange) indicates product formation. [5]4. Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. The progress can be monitored by thin-layer chromatography (TLC) until the starting material (DNFB) is consumed.

-

Product Isolation: Once the reaction is complete, the product often precipitates from the solution. The mixture can be cooled in an ice bath to maximize precipitation.

-

Purification: Collect the solid product by vacuum filtration and wash with cold ethanol to remove unreacted starting materials and impurities. The crude product can be further purified by recrystallization from a suitable solvent like ethanol to yield the final product as a crystalline solid.

Workflow for Synthesis and Purification

Caption: A typical workflow for the synthesis and purification of this compound.

Physical and Spectroscopic Properties

The physical and spectroscopic data are crucial for the identification and quality assessment of the synthesized compound.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁N₃O₄ | [1] |

| Molecular Weight | 237.22 g/mol | [1] |

| Appearance | Typically a yellow or orange solid | [5] |

| Melting Point | Data not consistently reported, but related compounds like (2S)-1-(2,4-dinitrophenyl)pyrrolidine-2-carboxylic acid melt at 140°C. [6] | N/A |

| Spectroscopic Data | Expected Characteristics |

| ¹H NMR | Signals expected for aromatic protons on the dinitrophenyl ring (typically in the δ 7.0-9.0 ppm range) and aliphatic protons on the pyrrolidine ring (typically in the δ 1.8-4.0 ppm range). |

| ¹³C NMR | Aromatic carbons will appear in the δ 110-150 ppm region. The two carbons of the pyrrolidine ring adjacent to the nitrogen will be downfield (approx. δ 45-55 ppm) compared to the other two carbons (approx. δ 25-30 ppm). |

| IR Spectroscopy | Characteristic strong peaks for N-O stretching of the nitro groups (~1520 cm⁻¹ and ~1340 cm⁻¹), C-N stretching, and C-H stretching for both aromatic and aliphatic components. |

| Mass Spectrometry (EI) | A molecular ion peak (M⁺) at m/z = 237. Fragmentation may involve loss of nitro groups (NO₂) or cleavage of the pyrrolidine ring. |

Part 2: Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the electrophilic nature of its aromatic ring.

The SNAr Reaction Mechanism

The hallmark of 2,4-dinitrophenyl derivatives is their susceptibility to nucleophilic aromatic substitution (SNAr). While the pyrrolidine group is already installed in the title compound, understanding the reverse and related substitution reactions is key to its chemistry. The reaction proceeds via a two-step addition-elimination mechanism. [4]

-

Nucleophilic Attack and Formation of the Meisenheimer Complex: A nucleophile attacks the carbon atom bearing a leaving group. This disrupts the aromaticity of the ring and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. [4]The stability of this complex is the critical factor that allows the reaction to proceed, a stability provided by the delocalization of the negative charge onto the ortho and para nitro groups. [3]2. Elimination and Restoration of Aromaticity: The leaving group departs, and the aromaticity of the ring is restored, yielding the final substituted product.

Caption: The addition-elimination mechanism of SNAr involving a Meisenheimer intermediate.

Reduction of Nitro Groups

A significant transformation that alters the reactivity of the dinitrophenyl moiety is the reduction of one or both nitro groups to amino groups. [7]This chemical transformation is a fundamental reaction in organic synthesis. Selective reduction is often possible, for instance, using reagents like sodium sulfide or ammonium polysulfide (Zinin reduction). [8] This reduction dramatically changes the electronic properties of the aromatic ring. The electron-withdrawing nitro groups are converted into electron-donating amino groups, which deactivates the ring towards further nucleophilic attack and activates it for electrophilic aromatic substitution.

Part 3: Applications in Research and Development

The unique reactivity of the dinitrophenyl system makes this compound and its analogs useful tools in analytical and synthetic chemistry.

Chiral Derivatizing Reagents

Derivatives of this compound are employed as chiral derivatization reagents (CDRs). For example, (S)-1-(5-(4-methylpiperazin-1-yl)-2,4-dinitrophenyl)pyrrolidine-2-carboxylic acid, synthesized from L-proline, is used for the efficient enantioseparation and ultrasensitive detection of chiral amines by HPLC-MS/MS. [9]The reagent reacts with a racemic amine mixture to form diastereomers, which can then be separated and quantified using standard chromatographic techniques. [9]This application is critical for pharmacokinetic and metabolic studies of chiral drugs. [1][9]

Chromogenic Probe for Amine Detection

The reaction between dinitrophenyl compounds and amines often results in a colored product, a principle that can be exploited for analytical detection. [5]The formation of the N-arylated amine product leads to a distinct color change, allowing for the spectrophotometric determination of primary and secondary amines. [5]This property is analogous to the historical use of Sanger's reagent (DNFB) for the identification of N-terminal amino acids in proteins. [2]

Part 4: Safety and Handling

While a specific safety data sheet (SDS) for this compound is not widely available, data from its precursors and analogs, such as 2,4-dinitrophenol and pyrrolidine, provide essential guidance.

-

Hazards: Dinitrophenyl compounds can be toxic and may explode if subjected to heat, shock, or friction. [6]They can form explosive salts with bases. [10]The precursor, pyrrolidine, is a flammable and corrosive liquid. [3][11]* Handling: Work should be conducted in a well-ventilated chemical fume hood. [6]Avoid inhalation of dust and any contact with skin and eyes. [6]Keep away from heat, sparks, and open flames. [12]* Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles or a face shield, and a lab coat. [3]* Storage: Store in a tightly closed container in a cool, dry place away from heat and sources of ignition. [6][12]The compound may be light and heat sensitive. [6]

Conclusion

This compound is a compound whose chemical identity is defined by the powerful electron-withdrawing nature of its dinitrophenyl group. This feature makes it an ideal substrate for nucleophilic aromatic substitution, which is the cornerstone of its synthesis and reactivity. Its utility extends from being a synthetic building block to forming the basis of advanced analytical reagents for chiral separations. A thorough understanding of its SNAr mechanism, potential for chemical modification, and proper handling procedures is essential for its effective and safe use in the laboratory.

References

-

Jin, Y., Pan, Y., Jin, B., Jin, D., & Zhang, C. (2020). (S)-1-(5-(4-Methylpiperazin-1-yl)-2,4-dinitrophenyl)pyrrolidine-2-carboxylic acid as a derivatization reagent for ultrasensitive detection of amine enantiomers by HPLC-MS/MS and its application to the chiral metabolite analysis of (R)-1-aminoindan in saliva. Journal of Pharmaceutical and Biomedical Analysis, 193, 113815. Retrieved from [Link]

-

Wikipedia. (n.d.). 1-Fluoro-2,4-dinitrobenzene. Retrieved from [Link]

-

Scribd. (n.d.). SnAr Reactions in Aromatic Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

Nudelman, N. S., & Palleros, D. (1981). The reaction of 2,4-dinitrofluorobenzene with aniline, cyclohexylamine, and 1,2-diaminocyclohexanes in aprotic solvents. A new approach to the 'dimer mechanism'. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

-

Al-Sabha, T. N. (2011). Selective spectrophotometric determination of some primary amines using 2,4-dinitrofluorobenzene reagent. Arabian Journal of Chemistry, 9, S1548-S1555. Retrieved from [Link]

-

Chemistry Stack Exchange. (2015). Selective nitro reduction of poly nitro compounds. Retrieved from [Link]

-

Wikipedia. (n.d.). 2,4-Dinitrophenol. Retrieved from [Link]

-

Reddit. (2016). How does the body remove 2,4-dinitrophenol? Retrieved from [Link]

-

Wikipedia. (n.d.). Pyrrolidine. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 1-Fluoro-2,4-dinitrobenzene - Wikipedia [en.wikipedia.org]

- 3. scribd.com [scribd.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Selective spectrophotometric determination of some primary amines using 2,4-dinitrofluorobenzene reagent - Arabian Journal of Chemistry [arabjchem.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. 2,4-Dinitrophenol - Wikipedia [en.wikipedia.org]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. researchgate.net [researchgate.net]

- 10. Pyrrolidine(123-75-1) 13C NMR spectrum [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. The reaction of 2,4-dinitrofluorobenzene with aniline, cyclohexylamine, and 1,2-diaminocyclohexanes in aprotic solvents. A new approach to the ‘dimer mechanism’ - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Spectroscopic Characterization of 1-(2,4-Dinitrophenyl)pyrrolidine

This technical guide provides an in-depth analysis of the spectroscopic data for 1-(2,4-dinitrophenyl)pyrrolidine, a key intermediate in organic synthesis and a valuable building block in the development of advanced chemical reagents.[1] This document is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of the structural elucidation of this compound through modern spectroscopic techniques.

Introduction

This compound (C₁₀H₁₁N₃O₄, M.W. 237.22 g/mol ) is a nitroaromatic compound synthesized via a nucleophilic aromatic substitution (SNAr) reaction.[1] The core of this reaction involves the displacement of a leaving group, typically a halide, from an electron-deficient aromatic ring by a nucleophile, in this case, the secondary amine pyrrolidine. The presence of two strongly electron-withdrawing nitro groups at the ortho and para positions of the phenyl ring is critical for activating the ring towards nucleophilic attack, a foundational concept in organic chemistry.[1]

The unambiguous characterization of the resulting molecule is paramount to ensure its purity and confirm its identity before its use in subsequent applications, such as in the development of chiral derivatization reagents for enantioselective analysis.[1] This guide will detail the expected outcomes from ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), providing the rationale behind the spectral interpretations.

Molecular Structure and Synthesis Overview

The synthesis of this compound is a classic example of the SNAr mechanism. The reaction workflow is conceptually straightforward, yet its success hinges on the principles of electronic activation and nucleophilicity.

Caption: Synthetic pathway for this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are indispensable for confirming the successful coupling of the dinitrophenyl and pyrrolidine rings.

Experimental Protocol: NMR Sample Preparation

-

Sample Preparation: Accurately weigh approximately 5-10 mg of dry, purified this compound.

-

Solvent Selection: Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d is often a good first choice for its ability to dissolve a wide range of organic compounds.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion, particularly for the aromatic protons.

¹H NMR Spectroscopy: Predicted Data and Interpretation

The ¹H NMR spectrum will exhibit distinct signals corresponding to the protons of the pyrrolidine ring and the dinitrophenyl group. The electron-withdrawing nature of the dinitrophenyl group will significantly influence the chemical shifts of the adjacent pyrrolidine protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-3' | ~8.8 | d | ~2.5 | 1H |

| H-5' | ~8.2 | dd | ~9.5, 2.5 | 1H |

| H-6' | ~7.2 | d | ~9.5 | 1H |

| H-2, H-5 (α-CH₂) | ~3.6 | t | ~6.5 | 4H |

| H-3, H-4 (β-CH₂) | ~2.1 | p | ~6.5 | 4H |

Causality and Interpretation:

-

Aromatic Protons (H-3', H-5', H-6'): The protons on the dinitrophenyl ring are significantly deshielded due to the strong electron-withdrawing effect of the two nitro groups and the resonance donation from the pyrrolidine nitrogen. H-3', being ortho to two nitro groups, is expected to be the most deshielded. The coupling patterns (doublet and doublet of doublets) arise from ortho and meta spin-spin coupling.

-

Pyrrolidine Protons (α-CH₂ and β-CH₂): The α-protons (H-2, H-5), being directly attached to the nitrogen, are deshielded compared to the β-protons (H-3, H-4). Their chemical shift is also influenced by the electron-withdrawing dinitrophenyl group. Both sets of protons on the pyrrolidine ring are expected to appear as triplets or pentets due to coupling with their adjacent methylene groups.

¹³C NMR Spectroscopy: Predicted Data and Interpretation

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The symmetry of the pyrrolidine ring will result in two signals, while the dinitrophenyl ring will show six distinct signals.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1' | ~145 |

| C-2' | ~138 |

| C-4' | ~140 |

| C-3' | ~125 |

| C-5' | ~118 |

| C-6' | ~115 |

| C-2, C-5 (α-CH₂) | ~52 |

| C-3, C-4 (β-CH₂) | ~25 |

Causality and Interpretation:

-

Aromatic Carbons: The carbons bearing the nitro groups (C-2' and C-4') and the carbon attached to the pyrrolidine nitrogen (C-1') will be significantly deshielded. The remaining aromatic carbons will appear in the expected aromatic region.

-

Pyrrolidine Carbons: The α-carbons (C-2, C-5) are deshielded relative to the β-carbons (C-3, C-4) due to their proximity to the electronegative nitrogen atom.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by the characteristic absorptions of the nitro groups and the C-N bonds.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: For solid samples, the KBr pellet method is common. A small amount of the sample is ground with dry potassium bromide and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

-

Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹.

Predicted IR Data and Interpretation

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~1600-1580 | Aromatic C=C stretching | Medium |

| ~1520-1490 | Asymmetric NO₂ stretching | Strong |

| ~1350-1320 | Symmetric NO₂ stretching | Strong |

| ~1300-1250 | Aromatic C-N stretching | Medium-Strong |

| ~1200-1150 | Aliphatic C-N stretching | Medium |

| ~2980-2850 | C-H stretching (aliphatic) | Medium |

| ~3100-3000 | C-H stretching (aromatic) | Weak |

Causality and Interpretation:

-

Nitro Groups: The most prominent features in the IR spectrum will be the strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the two nitro groups.[2]

-

C-N Bonds: The stretching vibrations of the aromatic C-N bond and the aliphatic C-N bonds will also be present, providing further evidence for the successful formation of the product.

-

Aromatic and Aliphatic C-H: The C-H stretching vibrations of the aromatic and pyrrolidine rings will be observed in their characteristic regions.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Experimental Protocol: Mass Spectrometry

-

Ionization Method: Electron Ionization (EI) is a common technique for this type of molecule. Electrospray Ionization (ESI) can also be used, particularly for LC-MS applications.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).

Predicted Mass Spectrum and Fragmentation

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 237, corresponding to the molecular weight of the compound.

-

Major Fragments: The fragmentation pattern will be dictated by the stability of the resulting ions and neutral losses.

Caption: Proposed mass spectral fragmentation of this compound.

Causality and Interpretation:

-

Loss of Nitro Group: A common fragmentation pathway for nitroaromatic compounds is the loss of a nitro group (NO₂), which would result in a fragment at m/z = 191.

-

Cleavage of the C-N Bond: Cleavage of the bond between the pyrrolidine nitrogen and the dinitrophenyl ring is also a likely fragmentation pathway. This would lead to the formation of a pyrrolidinyl cation at m/z = 70 and a dinitrophenyl radical cation at m/z = 167. The observation of the pyrrolidinyl fragment is a strong indicator of the presence of the pyrrolidine ring.[3]

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a comprehensive and self-validating system for the structural confirmation of this compound. The predicted spectroscopic data, based on the known properties of the constituent functional groups and analysis of closely related structures, offers a reliable framework for researchers to interpret their experimental results. Adherence to the described protocols and a thorough understanding of the underlying principles of each technique are essential for ensuring the scientific integrity of the characterization process.

References

-

Jackson, G. et al. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. West Virginia University. Available from: [Link]

-

ResearchGate. Infrared spectra of dinitro compound... Available from: [Link]

Sources

An In-Depth Technical Guide to 1-(2,4-Dinitrophenyl)pyrrolidine: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of 1-(2,4-dinitrophenyl)pyrrolidine, a key synthetic intermediate in organic and medicinal chemistry. The document delineates the compound's core identifiers, molecular structure, and offers a detailed exploration of its primary synthesis route via Nucleophilic Aromatic Substitution (SNAr). Mechanistic insights are provided, explaining the chemical principles that govern its formation. Furthermore, this guide outlines standard methodologies for its spectroscopic characterization, discusses its reactivity, and highlights its applications as a versatile building block for drug discovery and the development of advanced analytical reagents. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a thorough understanding of this compound's properties and utility.

Core Compound Identification and Structure

This compound is a stable organic compound characterized by a pyrrolidine ring covalently bonded to the C1 position of a 2,4-dinitrophenyl group.[1] The strong electron-withdrawing nature of the two nitro groups significantly influences the chemical properties of the aromatic ring, making the compound a valuable substrate in further chemical transformations.

Molecular Structure:

Table 1: Compound Identifiers

| Identifier | Value | Source |

| CAS Number | 14552-00-2 | [1][2] |

| Molecular Formula | C₁₀H₁₁N₃O₄ | [1][2] |

| Molecular Weight | 237.22 g/mol | [1] |

| IUPAC Name | This compound | |

| InChI Key | ARCUVLVHQWONDY-UHFFFAOYSA-N | [1] |

Synthesis and Mechanistic Insights

The predominant and most direct method for synthesizing this compound is through a Nucleophilic Aromatic Substitution (SNAr) reaction.[1] This pathway is highly efficient due to the specific electronic configuration of the dinitrophenyl system.

The SNAr Mechanism: A Causality-Driven Explanation

The SNAr mechanism for this synthesis relies on the activation of an aromatic ring towards nucleophilic attack. Unlike typical aromatic rings which are electron-rich and react with electrophiles, the phenyl ring in a substrate like 1-chloro-2,4-dinitrobenzene is rendered severely electron-deficient (electrophilic). This is a direct consequence of the potent electron-withdrawing effects of the two nitro (-NO₂) groups at the ortho and para positions.

The causality is as follows:

-

Activation: The nitro groups pull electron density away from the aromatic ring through both inductive and resonance effects. This creates a significant partial positive charge (δ+) on the carbon atoms of the ring, particularly the one bearing the leaving group (e.g., a halogen).

-

Nucleophilic Attack: The nitrogen atom of pyrrolidine, acting as a potent nucleophile, attacks the electron-deficient carbon atom attached to the leaving group. This step is typically the rate-determining step of the reaction.

-

Formation of a Meisenheimer Complex: The attack results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this complex is delocalized effectively across the aromatic system and, crucially, onto the oxygen atoms of the nitro groups, which provides substantial stabilization.

-

Rearomatization: The system regains its aromaticity by expelling the leaving group (e.g., Cl⁻), yielding the final, stable product.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound from 1-chloro-2,4-dinitrobenzene and pyrrolidine.

Caption: Workflow for the SNAr synthesis of the target compound.

Field-Proven Experimental Protocol

This protocol is adapted from established procedures for SNAr reactions involving dinitro-activated aromatic systems and amines.[3] It is designed to be self-validating through the expected high yield and purity of the final product.

Reagents & Equipment:

-

1-Chloro-2,4-dinitrobenzene (1.0 eq)

-

Pyrrolidine (2.2 eq)

-

Ethanol or Acetonitrile (Anhydrous)

-

Triethylamine (optional, 1.1 eq, if pyrrolidine is not used in excess)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Standard glassware for extraction and filtration

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add 1-chloro-2,4-dinitrobenzene (1.0 eq) and anhydrous ethanol (approx. 10 mL per gram of substrate).

-

Addition of Nucleophile: While stirring at room temperature, add pyrrolidine (2.2 eq) dropwise to the solution. A second equivalent of pyrrolidine acts as a base to neutralize the HCl formed during the reaction. Alternatively, use 1.1 equivalents of pyrrolidine and 1.1 equivalents of a non-nucleophilic base like triethylamine.

-

Reaction Execution: Heat the mixture to reflux (approximately 78°C for ethanol) and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting material.

-

Workup & Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the solvent volume under reduced pressure. Add ethyl acetate to the residue and wash sequentially with water and brine (3x).[3]

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent to yield the crude product.

-

Purification: The resulting solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound as a crystalline solid.

Spectroscopic and Physicochemical Characterization

Unambiguous structural confirmation is achieved through a combination of spectroscopic techniques.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful for elucidating the precise atomic connectivity.[1]

Table 2: Predicted Spectroscopic Data

| Technique | Observation | Interpretation |

| ¹H NMR | ~8.8 ppm (d), ~8.3 ppm (dd), ~7.2 ppm (d) | Signals corresponding to the three protons on the dinitrophenyl ring. |

| ~3.6 ppm (t), ~2.0 ppm (m) | Signals for the α- and β-protons of the pyrrolidine ring, respectively. | |

| ¹³C NMR | 6-8 distinct signals in the aromatic region | Carbon atoms of the dinitrophenyl group. |

| 2 distinct signals in the aliphatic region | α- and β-carbons of the pyrrolidine ring. | |

| FT-IR | ~1520 & ~1340 cm⁻¹ (strong) | Asymmetric and symmetric stretching vibrations of the N-O bonds in the nitro groups. |

| ~2850-2950 cm⁻¹ | C-H stretching of the aliphatic pyrrolidine ring. | |

| Mass Spec. | Molecular Ion Peak (M⁺) at m/z = 237 | Corresponds to the molecular weight of the compound. |

Reactivity and Applications in Drug Development

The this compound framework is more than a simple intermediate; it is a strategic scaffold for generating molecular diversity.

As a Versatile Building Block

The true synthetic power of this compound lies in the reactivity of the dinitrophenyl moiety. The nitro groups, having served their purpose of activating the ring for the initial SNAr reaction, can themselves be chemically transformed.[1]

-

Selective Reduction: One or both nitro groups can be reduced to amino groups using standard reagents (e.g., SnCl₂/HCl, H₂/Pd-C). This transformation yields aminophenyl or diaminophenyl derivatives of pyrrolidine, which are highly valuable precursors in medicinal chemistry for constructing ureas, amides, sulfonamides, and other functional groups common in bioactive molecules.

The Pyrrolidine Scaffold in Medicinal Chemistry

The pyrrolidine ring is a "privileged scaffold" in drug discovery, found in over 20 FDA-approved drugs.[4] Its prevalence is due to several key factors:

-

Three-Dimensionality: As a saturated, non-planar ring, it allows for the exploration of 3D chemical space, often leading to improved binding affinity and selectivity for biological targets.[5]

-

Stereochemistry: Substituted pyrrolidines can contain multiple stereocenters, enabling the synthesis of specific stereoisomers to optimize pharmacological activity.[5]

-

Physicochemical Properties: The nitrogen atom can act as a hydrogen bond acceptor and, when protonated, a hydrogen bond donor, improving solubility and pharmacokinetic properties.

Derivatives of this compound serve as templates for creating libraries of novel compounds for screening against various therapeutic targets, including enzymes like dipeptidyl peptidase-IV (DPP-IV) and various CNS receptors.[1][4]

Application in Chiral Analysis

The dinitrophenyl group is a strong chromophore. This property makes this compound a key component in the design of advanced chiral derivatization reagents.[1] When used to derivatize chiral amines or amino acids, it allows for their sensitive detection and enantioselective analysis using techniques like HPLC-MS/MS, which is critical for pharmacokinetic and metabolic studies.[1]

Safety and Handling

While specific toxicity data for this compound is not widely published, compounds containing the dinitrophenyl group should be handled with care. Dinitrophenols are known to be toxic.[6] Standard laboratory safety protocols should be followed:

-

Wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Handle the compound in a well-ventilated fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a strategically important molecule in synthetic and medicinal chemistry. Its straightforward synthesis via the robust SNAr reaction, combined with the versatile reactivity of its functional groups, makes it an ideal starting point for the development of complex molecules. Its utility as a foundational scaffold for drug discovery and as a tool in advanced analytical chemistry underscores its continued relevance to researchers and drug development professionals.

References

-

PubChem. Methyl this compound-2-carboxylate. [Link]

-

MDPI. Synthesis of (E)-2,4-Dinitro-N-((2E,4E)-4-phenyl-5-(pyrrolidin-1-yl)penta-2,4-dienylidene)aniline. [Link]

-

Wikipedia. Pyrrolidine. [Link]

-

Journal of Chemical Society of Nigeria. Synthesis of 1-(2,4-Dinitrophenyl)-3,5-diphenyl-1H-pyrazol-4-ol via trans-1,3. [Link]

-

MDPI. Synthesis of (E)-2,4-Dinitro-N-((2E,4E)-4-phenyl-5-(pyrrolidin-1-yl)penta-2,4-dienylidene)aniline. [Link]

-

Vietnam Journal of Science and Technology. synthesis and structural determination of pyrrolidine-2,3- dione derivatives from 4-acetyl. [Link]

-

DrugFuture. Pyrrolidine. [Link]

-

PubChem. 1-(2,4-Dinitrophenyl)piperidine. [Link]

-

National Institutes of Health. The first specific probe for pyrrolidine with multifunction by the interaction mechanism of atomic economic reaction. [Link]

-

Molbase. 3-[(5-FLUORO-2,4-DINITROPHENYL)AMINO]-2,2,5,5-TETRAMETHYLPYRROLIDIN-1-OL. [Link]

-

MDPI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

-

MDPI. 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine. [Link]

-

National Institutes of Health. 2,4 Dinitrophenol as Medicine. [Link]

Sources

The Synthetic Versatility of 1-(2,4-Dinitrophenyl)pyrrolidine: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth exploration of the synthesis, properties, and, most importantly, the potential applications of 1-(2,4-dinitrophenyl)pyrrolidine in modern organic synthesis. While often encountered as a stable intermediate, this molecule possesses a unique combination of structural and electronic features that render it a valuable tool for researchers in synthetic chemistry and drug discovery. The electron-deficient 2,4-dinitrophenyl moiety, coupled with the versatile and often chiral pyrrolidine ring, opens avenues for its use in creating complex molecular architectures, in organocatalysis, and as a sophisticated derivatizing agent. This guide will delve into the mechanistic underpinnings of its synthesis and applications, provide detailed experimental protocols for key transformations, and offer insights into its potential for future exploitation in the development of novel chemical entities.

Introduction: Unveiling the Potential of a Bifunctional Scaffold

In the vast landscape of organic chemistry, certain molecules, while not always in the spotlight, serve as crucial hubs for the synthesis of a diverse array of functional compounds. This compound is one such molecule. Its structure marries two key components: the pyrrolidine ring, a ubiquitous motif in natural products, pharmaceuticals, and organocatalysts, and the 2,4-dinitrophenyl group, a powerful electron-withdrawing system known for its ability to activate aromatic rings for nucleophilic attack and to act as a chromophore.

The pyrrolidine ring, a five-membered saturated heterocycle, is a cornerstone in medicinal chemistry, found in numerous FDA-approved drugs.[1][2] Its non-planar, puckered conformation allows for a three-dimensional exploration of chemical space, a critical aspect in the design of molecules with specific biological activities.[3] Furthermore, the stereocenters inherent in substituted pyrrolidines, such as the naturally occurring amino acid proline, make it a valuable chiral scaffold for asymmetric synthesis.[4]

On the other hand, the 2,4-dinitrophenyl (DNP) group profoundly influences the electronic properties of the molecule. The two nitro groups strongly withdraw electron density from the phenyl ring, making the ipso-carbon highly susceptible to nucleophilic aromatic substitution (SNAr).[5] This inherent reactivity is the basis for the synthesis of this compound and also hints at its potential to be a leaving group in certain synthetic transformations. Moreover, the DNP moiety is a well-known hapten and a useful chromogenic and fluorescent tag, finding extensive use in analytical and bio-organic chemistry.

This guide will illuminate the practical applications of this compound, moving beyond its role as a simple intermediate to showcase its utility as a versatile building block and a precursor to powerful synthetic tools.

Synthesis of this compound: A Classic SNAr Reaction

The most common and efficient method for the synthesis of this compound is the nucleophilic aromatic substitution (SNAr) reaction. This reaction is a cornerstone of aromatic chemistry and relies on the activation of an aromatic ring towards nucleophilic attack by strongly electron-withdrawing groups.

The general mechanism involves the attack of a nucleophile (in this case, pyrrolidine) on the carbon atom bearing a suitable leaving group (typically a halide) on the electron-deficient aromatic ring. This addition step forms a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the aromatic ring and, crucially, onto the nitro groups, which provides the necessary stabilization for its formation. In the subsequent, typically fast, elimination step, the leaving group is expelled, and the aromaticity of the ring is restored.

Experimental Protocol: Synthesis from 1-Chloro-2,4-dinitrobenzene

This protocol provides a reliable method for the gram-scale synthesis of this compound.

Materials:

-

1-Chloro-2,4-dinitrobenzene

-

Pyrrolidine

-

Ethanol

-

Triethylamine (optional, as a base to scavenge HCl)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-chloro-2,4-dinitrobenzene (1.0 eq) in ethanol.

-

Add pyrrolidine (1.1 eq) to the solution. If desired, triethylamine (1.1 eq) can be added to neutralize the hydrochloric acid formed during the reaction.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel to afford this compound as a yellow solid.

| Reactant | Molar Mass ( g/mol ) | Equivalents |

| 1-Chloro-2,4-dinitrobenzene | 202.55 | 1.0 |

| Pyrrolidine | 71.12 | 1.1 |

| Triethylamine (optional) | 101.19 | 1.1 |

Table 1: Stoichiometry for the Synthesis of this compound

Applications in Organic Synthesis

The true value of this compound lies in its application as a versatile building block for the synthesis of more complex and functional molecules. The following sections highlight its key roles in organocatalysis and as a chiral derivatizing agent.

Precursor to Chiral Organocatalysts: The Asymmetric Henry Reaction

While this compound itself is not typically used as a catalyst, its derivatives have shown significant promise in asymmetric organocatalysis. A notable example is the use of (S)-N-(2,4-dinitrophenyl)pyrrolidine-2-carboxamide as a highly effective organocatalyst for the asymmetric Henry (nitroaldol) reaction.

The Henry reaction is a classic carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound. The development of asymmetric versions of this reaction is of great interest as the resulting β-nitro alcohols are valuable precursors to chiral amino alcohols and other important building blocks.

In this context, the (S)-N-(2,4-dinitrophenyl)pyrrolidine-2-carboxamide catalyst operates through a dual hydrogen-bonding activation mechanism. The acidic N-H proton of the carboxamide and a C-H proton of the dinitrophenyl ring are believed to interact with the nitroalkane and the aldehyde, respectively, orienting them within the chiral environment of the catalyst to facilitate the enantioselective addition.

The following is a representative protocol for the asymmetric Henry reaction using a derivative of this compound.

Materials:

-

Aromatic aldehyde

-

Nitromethane

-

(S)-N-(2,4-dinitrophenyl)pyrrolidine-2-carboxamide (catalyst)

-

Ethanol

Procedure:

-

To a solution of the aromatic aldehyde (1.0 mmol) in ethanol (5 mL) in a test tube, add nitromethane (2.0 mmol).

-

Add the (S)-N-(2,4-dinitrophenyl)pyrrolidine-2-carboxamide catalyst (10 mol%).

-

Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by column chromatography on silica gel (ethyl acetate/hexane as eluent) to afford the desired β-nitro alcohol.

-

Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

| Aldehyde | Yield (%) | ee (%) |

| Benzaldehyde | 92 | 90 |

| 4-Nitrobenzaldehyde | 95 | 94 |

| 4-Chlorobenzaldehyde | 93 | 92 |

| 2-Naphthaldehyde | 90 | 88 |

Table 2: Representative Results for the Asymmetric Henry Reaction

Chiral Derivatizing Agent for Enantiomeric Resolution

The combination of a chiral pyrrolidine backbone and a strongly chromophoric dinitrophenyl group makes derivatives of this compound excellent chiral derivatizing agents (CDAs). These reagents are used to convert a mixture of enantiomers into a mixture of diastereomers, which can then be separated and quantified using standard chromatographic techniques like HPLC.

For example, (S)-1-(5-(4-methylpiperazin-1-yl)-2,4-dinitrophenyl)pyrrolidine-2-carboxylic acid, a derivative synthesized from a fluoro-dinitrophenyl precursor and L-proline, has been successfully employed for the enantioseparation of chiral amines and amino acids.[5] The carboxylic acid moiety of the CDA is activated and then reacted with the amino group of the analyte to form a stable amide bond. The resulting diastereomeric amides exhibit different physicochemical properties, allowing for their separation on a non-chiral stationary phase. The high molar absorptivity of the dinitrophenyl group ensures sensitive detection by UV-Vis spectroscopy.

Future Prospects and Conclusion

While the direct application of unmodified this compound in a wide range of synthetic transformations is not yet extensively documented, its role as a valuable and readily accessible building block is clear. The examples of its derivatives in organocatalysis and chiral derivatization highlight the potential that can be unlocked through further functionalization.

Future research could explore the following areas:

-

Development of Novel Organocatalysts: The successful application in the Henry reaction suggests that other derivatives of this compound could be designed for a variety of asymmetric transformations, such as Michael additions, aldol reactions, and Mannich reactions.

-

Ligand Development for Asymmetric Metal Catalysis: The nitrogen atom of the pyrrolidine ring can act as a ligand for transition metals. Chiral this compound derivatives could be investigated as ligands in asymmetric metal-catalyzed reactions, where the electronic properties of the dinitrophenyl group might influence the catalytic activity and selectivity.

-

Charge-Transfer Complexes: The electron-deficient dinitrophenyl ring is known to form charge-transfer complexes with electron-rich molecules. This property could be exploited in materials science or for the development of novel sensing applications.

-

Building Block for Bioactive Molecules: Given the prevalence of the pyrrolidine ring in pharmaceuticals, this compound could serve as a starting material for the synthesis of novel drug candidates. The dinitrophenyl group could be chemically modified or used as a handle for further elaboration.

References

- Jin, B., et al. (2025). Simultaneous Determination of Chiral Amino Acid Enantiomers by Liquid Chromatography–Mass Spectrometry Using (S)-2,5-Dioxypyrrolidine-1-yl-(5-(4-Methylpiperazin-1-yl)-2,4-Dinitrophenyl) Pyrrolidine-2-Carboxylate as a Chiral Derivatizing Reagent. Journal of Analytical Chemistry, 80(4), 718-730.

- Barbas, C. F., et al. (2000). A new class of organic catalysts: l-prolinamides that catalyze the direct asymmetric aldol reaction. Proceedings of the National Academy of Sciences, 97(22), 11723-11727.

- Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4885.

- Mahmoodi, N., et al. (2009). Synthesis of (E)-2,4-Dinitro-N-((2E,4E)-4-phenyl-5-(pyrrolidin-1-yl)penta-2,4-dienylidene)aniline. Molbank, 2009(3), M604.

-

Organic Chemistry Portal. (n.d.). Michael Addition. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Michael Addition Reaction Mechanism. Retrieved from [Link]

-

chemeurope.com. (n.d.). Aldol reaction. Retrieved from [Link]

-

Master Organic Chemistry. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. Retrieved from [Link]

- Hosseininezhad, S., & Ramazani, A. (2023). Recent Advances in the Synthesis of Pyrrolidines. In Advances in Heterocyclic Chemistry. IntechOpen.

- Mykhailiuk, P. K. (2017). Synthesis of Spirocyclic Pyrrolidines: Advanced Building Blocks for Drug Discovery. Chemistry – A European Journal, 23(67), 16998-17001.

- Bhaduri, S., & Bhaduri, S. (2007). Note: Pyrrolidine catalyzed regioselective and diastereoselective direct aldol reaction in water. Journal of Chemical Sciences, 119(4), 369-372.

-

North, M. (2002). The First Direct and Enantioselective Cross-Aldol Reaction of Aldehydes. Retrieved from [Link]

-

Wikipedia. (n.d.). Michael addition reaction. Retrieved from [Link]

- Todoroki, K., et al. (2022). Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. Metabolites, 12(7), 621.

-

ResearchGate. (n.d.). Application of Hydrazino Dinitrophenyl-Amino Acids as Chiral Derivatizing Reagents for Liquid Chromatographic Enantioresolution of Carbonyl Compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). (S)-1-methyl-4-(5-(3-aminopyrrolidin-1-yl)-2,4-dinitrophenyl)piperazine as a novel chiral derivatization reagent for high-performance liquid chromatographic analysis of carboxylic acid enantiomers. Retrieved from [Link]

-

ResearchGate. (n.d.). Pyrrolidine as an efficient organocatalyst for direct aldol reaction of trifluoroacetaldehyde ethyl hemiacetal with ketones. Retrieved from [Link]

-

ResearchGate. (n.d.). Computationally analyzed Michael addition reactions. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,4-Dinitrophenol, sodium salt - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

- Danikiewicz, W., et al. (2007). Aromatic nucleophilic substitution (SNAr) reactions of 1,2- and 1,4-halonitrobenzenes and 1,4-dinitrobenzene with carbanions in the gas phase. Journal of the American Society for Mass Spectrometry, 18(8), 1351-1363.

-

ResearchGate. (n.d.). Aromatic Nucleophilic Substitution (SNAr) Reactions of 1,2- and 1,4-Halonitrobenzenes and 1,4-Dinitrobenzene with Carbanions in the Gas Phase. Retrieved from [Link]

-

Scribd. (n.d.). SnAr Reactions in Aromatic Chemistry. Retrieved from [Link]

-

CORE. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]

-

ResearchGate. (n.d.). Kinetic Study on SNAr Reaction of 1-(Y-Substituted-phenoxy)-2,4-dinitrobenzenes with Cyclic Secondary Amines in Acetonitrile: Evidence for Cyclic Transition-State Structure. Retrieved from [Link]

-

ResearchGate. (n.d.). nitrophenyl)piperidine and 1-(2,5- dimethoxy-4 -. Retrieved from [Link]

-

ChemRxiv. (n.d.). IR–NMR Multimodal Computational Spectra Dataset for 177K Patent-Extracted Organic Molecules. Retrieved from [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2011). Chem 117 Reference Spectra Spring 2011.

-

MDPI. (n.d.). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. Retrieved from [Link]

-

RSC Publishing. (n.d.). Direct enantioseparation of axially chiral 1,1′-biaryl-2,2′-diols using amidine-based resolving agents. Retrieved from [Link]

-

Pharmaceutical Technology. (2015, February 2). Chiral Resolution with and without Resolving Agents. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]

Sources

In-Depth Technical Guide: 1-(2,4-Dinitrophenyl)pyrrolidine as a Chromogenic Reagent for Spectrophotometry

Introduction

In the landscape of analytical chemistry, spectrophotometry remains a cornerstone technique due to its simplicity, cost-effectiveness, and broad applicability in pharmaceutical and chemical analysis.[1] The core principle of this method lies in the Beer-Lambert law, which correlates the absorbance of light by a solution to the concentration of an analyte. For compounds that lack a native chromophore—a part of a molecule responsible for its color—a derivatization step is essential. This involves reacting the non-absorbing analyte with a chromogenic reagent to produce a colored product whose concentration can be readily measured.

1-(2,4-Dinitrophenyl)pyrrolidine is a valuable synthetic intermediate and building block in organic and pharmaceutical research.[2] While not typically used as the primary chromogenic reagent itself, it is the product of a key analytical reaction. The foundational reagent is more commonly an activated halide like 1-fluoro-2,4-dinitrobenzene (FDNB), also known as Sanger's reagent.[3] This guide focuses on the chromophoric system formed when a nucleophile, such as the pyrrolidine moiety or other primary and secondary amines, reacts with an activated 2,4-dinitrophenyl group. This reaction yields a intensely colored 2,4-dinitrophenyl (DNP) derivative, which serves as a powerful tool for the spectrophotometric quantification of a wide array of analytes, particularly those containing primary or secondary amine functional groups.[4][5]

This guide provides a comprehensive exploration of the chemical principles, experimental protocols, and validation parameters associated with using the 2,4-dinitrophenyl system for spectrophotometric analysis, tailored for researchers, scientists, and drug development professionals.

Chemical Principles and Mechanism

The utility of reagents like FDNB in spectrophotometry is rooted in a classic organic reaction: Nucleophilic Aromatic Substitution (SNAr).[6] Aromatic rings are typically electron-rich and resistant to attack by nucleophiles.[7] However, the presence of strongly electron-withdrawing groups, such as the two nitro (NO₂) groups on the dinitrophenyl ring, dramatically alters this reactivity.[8][9]

The SNAr Mechanism:

-

Activation: The nitro groups, positioned ortho and para to the leaving group (e.g., a halide), pull electron density from the aromatic ring. This makes the carbon atom attached to the leaving group electron-deficient and highly susceptible to nucleophilic attack.[6][7]

-

Nucleophilic Attack: A nucleophile, such as a primary or secondary amine (like pyrrolidine or an amine-containing drug), attacks this electrophilic carbon. This step forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[6][7] The negative charge of this intermediate is delocalized across the aromatic ring and, crucially, onto the oxygen atoms of the nitro groups, providing significant stabilization.[6]

-

Elimination: The aromaticity of the ring is restored by the expulsion of the leaving group (e.g., fluoride or chloride).[7][10]